2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound belongs to the pyrrolo-oxazole-dione family, characterized by a hexahydro-pyrrolo[3,4-d][1,2]oxazole core fused with three aryl substituents: 4-chlorophenyl (ClPh), 4-methoxyphenyl (MeOPh), and phenyl (Ph) groups.
Synthesis of such derivatives typically involves multi-component reactions (MCRs) or cyclization strategies. For example, highlights the use of one-pot reactions to generate structurally related heterocycles, suggesting that similar methods (e.g., acetic anhydride-mediated cyclization) could apply to the target compound . The electron-withdrawing Cl and electron-donating MeO groups on the aryl rings likely influence reactivity and stability during synthesis.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKCJWSARQGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine-2,4-Dione Intermediate
The core bicyclic system is synthesized from cycloheptane-1,3-dione derivatives. A validated protocol involves:
- Enamine formation : Reacting cycloheptane-1,3-dione with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield enamino ketone intermediates.
- Cyclization : Treating the enamine with phenylglycine derivatives in acetic anhydride and triethylamine, achieving 53–73% yields for tricyclic precursors.
- Hydrolysis : Acidic hydrolysis (HCl/acetic acid) removes acetyl protecting groups, yielding the pyrrolidine-2,4-dione scaffold (75–81% yield).
Representative Reaction
$$
\text{Cycloheptane-1,3-dione} \xrightarrow{\text{DMFDMA}} \text{Enamino ketone} \xrightarrow{\text{Phenylglycine}} \text{Tricyclic intermediate} \xrightarrow{\text{HCl}} \text{Pyrrolidine-2,4-dione}
$$
Functionalization of the Pyrrolidine Nitrogen
N-Substitution introduces aryl groups at the pyrrolidine nitrogen:
- Alkylation : Reacting the pyrrolidine-dione with benzyl halides (e.g., 4-chlorobenzyl chloride) in the presence of NaH (60–98% yields).
- Reductive amination : For nitro-containing derivatives, catalytic hydrogenation (Pd/C, NH₄HCO₂) reduces nitro groups to amines (71–86% yields).
Example
$$
\text{Pyrrolidine-dione} + \text{4-Chlorobenzyl chloride} \xrightarrow{\text{NaH, DMF}} \text{N-(4-Chlorobenzyl) derivative}
$$
Oxazole Ring Construction
The 1,2-oxazole ring is formed via cyclization of α-enaminoketones:
- α-Enaminoketone synthesis : Treating N-substituted pyrrolidine-diones with tert-butoxybis(dimethylamino)methane (TBDMAM) to generate enaminoketones.
- Cyclization with hydroxylamine : Reacting enaminoketones with hydroxylamine hydrochloride in ethanol, yielding the oxazole ring (60–93% yields).
Mechanistic Insight
The reaction proceeds through nucleophilic attack of hydroxylamine’s amine group on the ketone, followed by dehydration to form the oxazole heterocycle.
Optimization of Critical Steps
Cyclization Efficiency
- Solvent effects : Ethanol enhances cyclization yields compared to DMF or THF.
- Temperature : Reactions conducted at reflux (80°C) improve ring closure kinetics.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the hexahydro-pyrrolidine ring and coplanarity of the oxazole with adjacent aryl groups.
Comparative Analysis of Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Pyrrolidine formation | HCl/AcOH, 60°C | 75–81 | Over-hydrolysis of acetyl groups |
| N-Alkylation | NaH, DMF, RT | 60–98 | Competing elimination reactions |
| Oxazole cyclization | NH₂OH·HCl, EtOH, reflux | 60–93 | Byproduct formation from residual moisture |
Applications and Derivative Synthesis
The compound’s inclusion in MDM2-p53 inhibitor libraries underscores its biological potential. Derivatives with modified aryl groups exhibit enhanced binding affinities, achievable via:
- Suzuki coupling : Introducing heteroaryl groups at the phenyl position.
- Methoxy deprotection : Converting methoxy groups to hydroxyls for hydrogen bonding.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The synthesis of this compound involves multi-step protocols, often leveraging cyclization and condensation reactions. A representative pathway includes:
Electrophotochemical methods (Step 2) enhance regioselectivity, achieving ~94% yields for analogous oxazole derivatives under optimized conditions .
Oxazole-Dione Core
-
Nucleophilic Attack : The electron-deficient oxazole ring undergoes nucleophilic substitution at the C2 position. For example:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazole to a dihydrooxazole without affecting the
Scientific Research Applications
Key Properties
- Molecular Formula: C₁₈H₁₈ClN₃O₃
- Molecular Weight: 357.80 g/mol
- CAS Number: 1005130-93-7
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological molecules, making it a candidate for drug discovery.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance:
- Case Study: A study demonstrated significant cytotoxicity against breast cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .
Immunomodulatory Effects
Research has shown that isoxazole derivatives can modulate immune responses. The compound may inhibit certain immune pathways while stimulating others.
- Mechanism: It appears to affect T-cell populations and cytokine production, indicating a complex interaction with immune signaling pathways .
Antiviral Properties
Some studies suggest that the compound may possess antiviral activity, although specific mechanisms and efficacy require further investigation.
Industrial Applications
The compound can be utilized in the synthesis of new materials with specific properties:
- Materials Science: It serves as a building block in the development of polymers and coatings due to its unique chemical structure .
Target Interactions
The compound interacts with various cellular targets, including enzymes and receptors:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
Biochemical Pathways
The effects on biochemical pathways depend on the specific targets:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Donating Groups (e.g., MeO, DMAPh) : Increase solubility and may enhance interactions with polar biological targets (e.g., enzymes) .
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Improve metabolic stability but reduce solubility .
- Steric Effects (e.g., 2-MePh, isobutyl) : Influence conformational flexibility and binding pocket accessibility .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : ’s correlation-energy formula can model electronic properties (e.g., HOMO-LUMO gaps). The MeO group in the target compound likely lowers the LUMO energy, enhancing electrophilic reactivity compared to CF3-substituted analogs .
- Crystallography : SHELX () and ORTEP () enable precise determination of the bicyclic core’s puckering (see ’s ring-puckering coordinates), which affects binding to biological targets .
Biological Activity
The compound 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic structure that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including immunomodulatory effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by a pyrrolo[3,4-d][1,2]oxazole core with various substituents that may influence its biological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups is significant in determining its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
-
Immunomodulatory Effects
- Studies have shown that derivatives of isoxazole and related compounds can modulate immune responses. For instance, certain isoxazole derivatives have been documented to inhibit humoral immune responses while stimulating cellular immunity in vivo . The specific actions on T-cell populations and cytokine production suggest a complex interaction with immune pathways.
-
Cytotoxicity
- The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings indicate significant cytotoxicity at micromolar concentrations, although specific IC50 values for this compound need further elucidation through targeted studies.
- Antiviral Activity
Immunomodulatory Properties
A study on isoxazole derivatives revealed that certain compounds could inhibit the production of TNF-alpha and modulate the proliferation of peripheral blood mononuclear cells (PBMCs) . The findings indicate that structural modifications can significantly impact immunological activity.
Cytotoxicity Assessment
In vitro assays have been conducted on various cancer cell lines to assess the cytotoxic potential of similar compounds. For instance, derivatives showed varying degrees of effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), with some achieving IC50 values below 10 µM .
Summary of Biological Activities
Q & A
Q. What advanced separation technologies can purify this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
